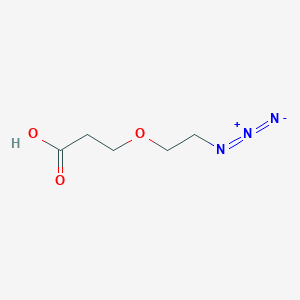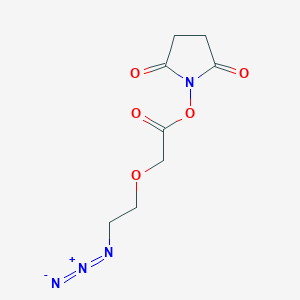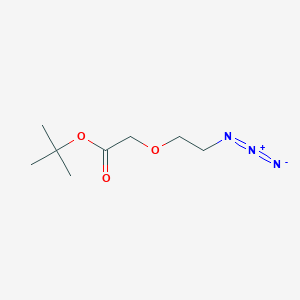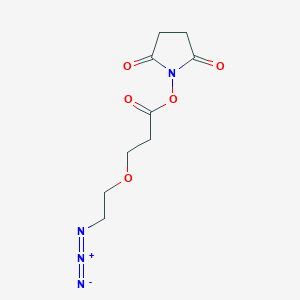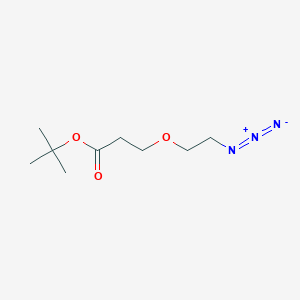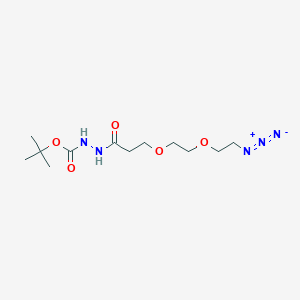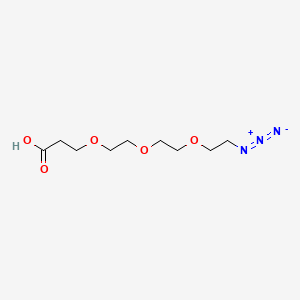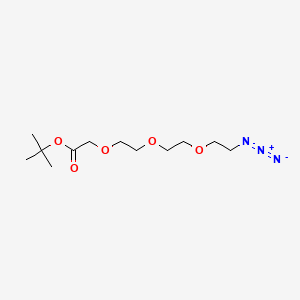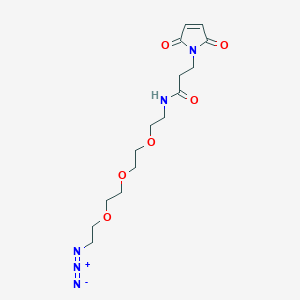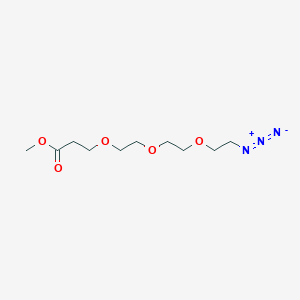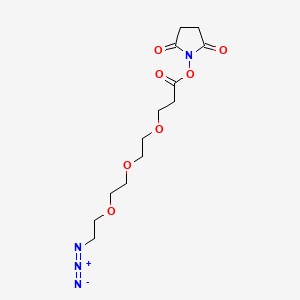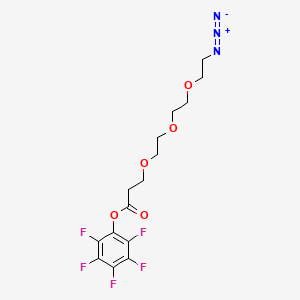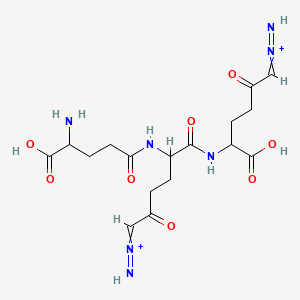
Azotomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azotomycin is an antibiotic produced by Streptomyces ambofaciens. It is an antagonist of L-glutamine and may be used as an immunosuppressant.
Applications De Recherche Scientifique
Antiviral Activity and Use in COVID-19
Azithromycin (AZ) has been considered for its potential antiviral properties, particularly in the context of COVID-19. Despite its primary use as an antibiotic for bacterial infections, anecdotal reports suggest its use in combination with hydroxychloroquine or chloroquine for treating COVID-19. However, its effectiveness in this regard lacks robust, controlled clinical evidence (Damle et al., 2020).
Resistance Development in Chlamydial Infections
Azithromycin resistance has been studied in Chlamydia psittaci and Chlamydia trachomatis. Research indicates that high-level macrolide resistance in these pathogens carries significant physiological costs, potentially limiting the emergence of highly resistant strains (Binet & Maurelli, 2007).
Predicted Activity of Nitroimidazole Derivatives
The discovery of azomycin, a nitroimidazole, has led to research into its derivatives for treating anaerobic bacteria and protozoa. The therapeutic activities of these derivatives have been analyzed and confirmed using predictive methods (Żwawiak & Zaprutko, 2023).
Anti-viral and Anti-inflammatory Properties
Azithromycin has shown potential in reducing in vitro replication of various viruses, including coronaviruses. Its anti-inflammatory properties are notable, especially for conditions characterized by an over-exuberant inflammatory response, such as severe COVID-19 (Oliver & Hinks, 2020).
Construction of the Azabicycle Moiety of the Azinomycins
Research into the biosynthesis of azinomycin, an antitumor agent, revealed the role of N-acetyl-glutamyl 5-phosphate in constructing its unique aziridino[1,2-a]pyrrolidine core (Nepal et al., 2015).
Macrolide Resistance in Cystic Fibrosis
Long-term use of azithromycin in cystic fibrosis patients has been associated with increased macrolide resistance in Staphylococcus aureus and Haemophilus spp., highlighting concerns about antimicrobial resistance with chronic azithromycin therapy (Phaff et al., 2006).
Mode of Action Against Clostridium difficile
Surotomycin, a cyclic lipopeptide in clinical development, has shown bactericidal activities against Clostridium difficile, acting as a membrane-active antibiotic (Alam et al., 2015).
Azithromycin in Zika Virus Infection
Azithromycin was found to suppress Zika virus (ZIKV) infection in vitro by targeting a late stage in the viral life cycle. It also upregulates host type I and III interferons in response to ZIKV infection, suggesting its potential as a broad antiviral agent (Li et al., 2019).
Streptozotocin-Induced Diabetes as a Model for Drug Screening
Streptozotocin (STZ) has been used to induce diabetes in animals for screening hypoglycemic drugs. It mimics clinical features of human diabetes, aiding in studying diabetogenic mechanisms and evaluating antidiabetic therapies (Goyal et al., 2016).
Azithromycin in Cystic Fibrosis Treatment
Azithromycin has been studied for its anti-inflammatory properties in cystic fibrosis (CF) patients, showing improvement in lung function and reduction in infective exacerbations. However, gastrointestinal side effects like nausea and diarrhea were more frequent with its use (Florescu et al., 2008).
Propriétés
Numéro CAS |
7644-67-9 |
|---|---|
Nom du produit |
Azotomycin |
Formule moléculaire |
C17H23N7O8 |
Poids moléculaire |
453.41 |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid |
InChI |
InChI=1S/C17H23N7O8/c18-11(16(29)30)3-6-14(27)23-12(4-1-9(25)7-21-19)15(28)24-13(17(31)32)5-2-10(26)8-22-20/h7-8,11-13H,1-6,18H2,(H,23,27)(H,24,28)(H,29,30)(H,31,32)/t11-,12-,13-/m0/s1 |
Clé InChI |
MNHVIVWFCMBFCV-AVGNSLFASA-N |
SMILES |
C(CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)C(C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azotomycin, Antibiotic 1719, Duazomycin B, NSC 56654 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



